3-acetyl-4-[(4-methylphenyl)sulfonyl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione
Description
Molecular Formula: C₁₃H₁₄O₅S₂
Molecular Weight: 314.38 g/mol
CAS Registry Number: 339098-23-6
This compound features a thiophene ring system with a 1λ⁶-sulfone group (S=O₂) at position 1, an acetyl group at position 3, and a 4-methylphenylsulfonyl (Tos) substituent at position 3. The Tos group is a well-known electron-withdrawing moiety, enhancing stability and influencing reactivity in synthetic pathways .
Properties
IUPAC Name |
1-[4-(4-methylphenyl)sulfonyl-1,1-dioxo-2,5-dihydrothiophen-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5S2/c1-9-3-5-11(6-4-9)20(17,18)13-8-19(15,16)7-12(13)10(2)14/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIXXDBVPOZQDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(CS(=O)(=O)C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Acetyl-4-[(4-methylphenyl)sulfonyl]-2,5-dihydro-1H-1lambda^6-thiophene-1,1-dione, with the CAS number 339023-21-1, is a synthetic organic compound characterized by its unique thiophene structure that incorporates both acetyl and sulfonyl functional groups. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties.
- Molecular Formula : C₁₃H₁₄O₅S₂
- Molecular Weight : 314.38 g/mol
- Structural Features : The compound features a dihydrothiophene ring, which contributes to its chemical reactivity and potential biological activity. The presence of the sulfonyl group enhances its solubility and reactivity, making it an interesting candidate for various applications in medicinal chemistry and materials science .
Potential Therapeutic Applications
Research into the biological activity of 3-acetyl-4-[(4-methylphenyl)sulfonyl]-2,5-dihydro-1H-1lambda^6-thiophene-1,1-dione suggests several potential therapeutic applications:
- Anti-inflammatory Activity : Preliminary studies indicate that this compound may exhibit anti-inflammatory effects by inhibiting specific inflammatory pathways.
- Antimicrobial Properties : The compound has shown promise in preliminary tests for antimicrobial activity against various pathogens. Its structural features allow it to interact with biological targets such as enzymes and receptors involved in disease processes.
The exact mechanism of action is still under investigation. However, initial studies suggest that the compound's ability to interact with various biological targets may play a crucial role in its therapeutic effects. Understanding these interactions is essential for assessing its viability as a therapeutic agent .
Interaction Studies
Interaction studies have focused on the binding affinity of 3-acetyl-4-[(4-methylphenyl)sulfonyl]-2,5-dihydro-1H-1lambda^6-thiophene-1,1-dione to various enzymes and receptors. These studies aim to elucidate how the compound interacts at the molecular level and its potential effects on biological pathways.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 3-acetyl-4-[(4-methylphenyl)sulfonyl]-2,5-dihydro-1H-1lambda^6-thiophene-1,1-dione. Below is a comparison table highlighting their structural features and unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methylthiophenol | Contains a methyl group on thiophenol | Lacks acetyl and sulfonyl groups |
| 2-Acetylthiophene | Acetyl group on thiophene | No sulfonic acid functionality |
| 3-Thienylsulfonamide | Sulfonamide derivative | Different functional group orientation |
What sets 3-acetyl-4-[(4-methylphenyl)sulfonyl]-2,5-dihydro-1H-1lambda^6-thiophene-1,1-dione apart is its specific substitution pattern that enhances solubility and reactivity compared to these similar compounds. The combination of acetyl and sulfonyl groups provides unique chemical properties that may contribute to its biological activity .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that thiophene derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies suggest that it may induce apoptosis through the activation of specific signaling pathways, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The sulfonyl group in the compound enhances its ability to interact with biological targets, leading to potential antimicrobial applications. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
Material Science Applications
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. The compound's ability to conduct electricity can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to optimize its conductive properties for improved efficiency in these devices .
Polymer Chemistry
In polymer science, the compound can serve as a monomer for synthesizing new polymers with tailored properties. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength, which are critical for various industrial applications .
Environmental Applications
Pollutant Detection
Thiophene derivatives have been explored for their potential in environmental monitoring. The compound can be utilized in sensors designed to detect pollutants in water systems. Its sensitivity to specific chemical interactions allows for the development of effective detection methods for hazardous substances .
Case Studies
Comparison with Similar Compounds
3-Acetyl-4-[(4-Chlorophenyl)Sulfanyl]-2,5-Dihydro-1H-1λ⁶-Thiophene-1,1-Dione
Molecular Formula : C₁₂H₁₁ClO₃S₂
Molecular Weight : 302.80 g/mol
CAS Registry Number : 339023-21-1
| Property | Target Compound | Chloro-Sulfanyl Analog |
|---|---|---|
| Sulfur Oxidation State | Sulfonyl (S=O₂) | Sulfanyl (S–) |
| Electron Effects | Electron-withdrawing | Electron-donating |
| Molecular Weight | 314.38 | 302.80 |
| Polarity | High | Moderate |
| Stability (Oxidative) | High | Lower (prone to oxidation) |
Key Differences :
- The sulfanyl group in the analog reduces electron density on the thiophene ring, increasing reactivity toward electrophilic agents compared to the sulfonyl-containing target compound.
3-Chloro-4-(Phenylthio)Tetrahydro-1H-1λ⁶-Thiophene-1,1-Dione
CAS Registry Number: Not explicitly listed (referenced in MSDS)
| Property | Target Compound | Chloro-Phenylthio Analog |
|---|---|---|
| Substituent at Position 4 | Tos (4-methylphenyl) | Phenylthio (S–Ph) |
| Functional Groups | Acetyl, Tos, Sulfone | Chloro, Phenylthio, Sulfone |
| Polarity | High | Moderate (due to phenylthio) |
Key Differences :
- The phenylthio group in the analog is less polar than Tos, reducing solubility in aqueous media.
General Structural Trends in Sulfonyl- vs. Sulfanyl-Containing Compounds
Q & A
Basic Question: What are the optimal synthetic routes for 3-acetyl-4-[(4-methylphenyl)sulfonyl]-2,5-dihydro-1H-1λ⁶-thiophene-1,1-dione?
Answer:
The compound is synthesized via sulfonylation and cyclization reactions. A validated approach involves refluxing precursor thiophene derivatives with sulfonylating agents (e.g., 4-methylbenzenesulfonyl chloride) in a polar aprotic solvent (e.g., DMF) under acidic conditions. For example, analogous syntheses for sulfonylated thiophenes use sodium acetate as a base and acetic acid as a solvent, followed by recrystallization from DMF-ethanol mixtures to isolate the product . Optimization should focus on reaction time (2–3 hours), stoichiometric ratios (e.g., 1:1 molar ratio of precursor to sulfonylating agent), and purification methods (e.g., column chromatography or recrystallization).
Basic Question: What analytical techniques are recommended for structural characterization of this compound?
Answer:
Characterization requires a multi-technique approach:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm the acetyl, sulfonyl, and dihydrothiophene moieties.
- High-resolution mass spectrometry (HRMS) to verify the molecular formula (C₁₃H₁₄O₅S₂, MW 314.38) .
- X-ray crystallography (if single crystals are obtainable) to resolve stereoelectronic effects, particularly the λ⁶-sulfur configuration. While no direct crystallographic data exists for this compound, analogous thiophene-1,1-diones have been resolved using this method .
- FT-IR spectroscopy to identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches.
Advanced Question: How can researchers address contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?
Answer:
Contradictions often arise from assay-specific variables. Methodological strategies include:
- Dose-response profiling : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify therapeutic windows.
- Multi-assay validation : Use orthogonal assays (e.g., disc diffusion for antimicrobial activity and MTT for cytotoxicity) to confirm target specificity .
- Mechanistic studies : Employ molecular docking to predict interactions with bacterial enzymes (e.g., dihydrofolate reductase) or human kinases, followed by enzymatic inhibition assays.
- Control experiments : Rule out solvent interference (e.g., DMSO cytotoxicity) and confirm compound stability under assay conditions via HPLC .
Advanced Question: How to design environmental fate studies for this compound?
Answer:
Adapt methodologies from long-term environmental chemistry projects:
- Partitioning experiments : Measure logP (octanol-water) to assess hydrophobicity and potential bioaccumulation .
- Abiotic degradation : Study hydrolysis/photolysis rates under varying pH and UV light conditions using LC-MS/MS for quantification.
- Biotic transformation : Incubate with soil or microbial consortia to identify metabolites via HRMS and ¹³C-labeled tracing .
- Ecotoxicity screening : Use model organisms (e.g., Daphnia magna for aquatic toxicity, Eisenia fetida for soil toxicity) to evaluate LC₅₀/EC₅₀ values .
Basic Question: What structural analogs of this compound have been studied, and how do their properties differ?
Answer:
Key analogs include:
- 4-[(4-Chlorophenyl)sulfanyl] derivative (CAS 339023-21-1): Replacing the sulfonyl group with a sulfanyl moiety reduces polarity (lower logP) and alters bioactivity profiles .
- Thiazolidinone derivatives (e.g., 5-(Z)-arylidene-4-thiazolidinones): These exhibit enhanced antimicrobial activity due to the thiazolidinone ring but require modified synthetic routes (e.g., thiosemicarbazide intermediates) .
Comparative studies should evaluate substituent effects on solubility, reactivity, and target binding using QSAR (quantitative structure-activity relationship) models.
Advanced Question: What methodologies are suitable for studying the reactivity of the sulfonyl group in this compound?
Answer:
- Nucleophilic substitution assays : React with amines (e.g., benzylamine) in DMF at 60–80°C to assess sulfonate ester formation via ¹H NMR monitoring.
- DFT calculations : Model the electrophilicity of the sulfonyl sulfur using Gaussian or ORCA software to predict sites of attack .
- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates with thiols (e.g., glutathione) under physiological pH conditions.
- Cross-coupling reactions : Explore Pd-catalyzed couplings (e.g., Suzuki-Miyaura) to functionalize the 4-methylphenyl group, preserving the sulfonyl moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
